4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide
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Overview
Description
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide is a synthetic compound known for its potential therapeutic and environmental applications. It has garnered attention in the scientific community due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide involves multiple steps, typically starting with the preparation of the thiocarbamoylbenzyl intermediates. These intermediates are then reacted with thiobenzamide under specific conditions to form the final compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide can be compared with other thiocarbamoylbenzyl derivatives and thiobenzamides. Similar compounds include:
- 4-[Bis(2-thiocarbamoylbenzyl)amino]benzamide
- 4-[Bis(2-thiocarbamoylbenzyl)amino]thiophenol
- 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzonitrile These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[4-carbamothioyl-N-[(2-carbamothioylphenyl)methyl]anilino]methyl]benzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S3/c24-21(28)15-9-11-18(12-10-15)27(13-16-5-1-3-7-19(16)22(25)29)14-17-6-2-4-8-20(17)23(26)30/h1-12H,13-14H2,(H2,24,28)(H2,25,29)(H2,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKJGLCAGWHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2C(=S)N)C3=CC=C(C=C3)C(=S)N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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